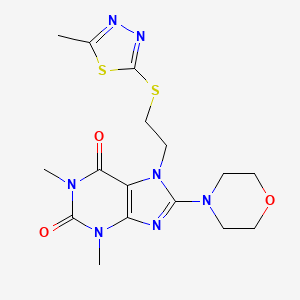
N-(4-(2-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl)phenyl)acetamide is a multifaceted compound with significant implications in medicinal and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions The synthesis of N-(4-(2-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of 3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin, followed by its condensation with 4-(2-bromoethyl)phenylacetic acid under controlled conditions. The reaction requires meticulous monitoring of temperature and pH to ensure the desired product.
Industrial Production Methods
Industrial production often employs large-scale reactors, optimizing yield and purity through precise control of reaction parameters. Techniques such as crystallization, filtration, and chromatographic purification are utilized to obtain the final compound in high purity suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions N-(4-(2-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl)phenyl)acetamide undergoes several types of reactions:
Oxidation
: The compound can be oxidized to form various oxidation products, often using reagents like potassium permanganate or chromium trioxide.
Reduction
: Reduction reactions typically involve hydrogenation or use of reducing agents such as lithium aluminium hydride.
Substitution
: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring or the naphthyridine moiety.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents
: Potassium permanganate, chromium trioxide.
Reducing agents
: Lithium aluminium hydride, palladium on carbon (for hydrogenation).
Substituting agents
: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the reaction conditions and reagents used. Oxidation can lead to oxo derivatives, reduction often yields alcohols or amines, and substitution can introduce various functional groups onto the phenyl or naphthyridine rings.
Applications De Recherche Scientifique
Chemistry In chemistry, N-(4-(2-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl)phenyl)acetamide serves as a versatile intermediate in the synthesis of more complex molecules. It is also studied for its reactivity and potential to form novel compounds through various organic reactions.
Biology
The compound has demonstrated significant biological activity, including potential anti-inflammatory and anti-cancer properties. Research is ongoing to elucidate its mechanisms of action and therapeutic potential in these areas.
Medicine
Due to its bioactive properties, this compound is under investigation for use in drug development, particularly for its potential in treating inflammatory diseases and certain types of cancer.
Industry
In industrial applications, the compound is used in the synthesis of advanced materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism by which N-(4-(2-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl)phenyl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, in cancer cells, it may inhibit certain signaling pathways, resulting in reduced cell proliferation and increased apoptosis.
Comparaison Avec Des Composés Similaires
Compared to other naphthyridine-based compounds, N-(4-(2-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl)phenyl)acetamide is unique due to its specific substitution pattern and resultant biological activity. Similar compounds include:
1,2,7,8-Tetrahydro-1,6-naphthyridine derivatives with different acyl groups.
Compounds with varied aryl substitutions.
Analogues with alternative functional groups on the phenyl ring.
Each of these analogues exhibits distinct chemical and biological properties, underscoring the significance of structural variations in the activity and applications of these compounds.
Propriétés
IUPAC Name |
N-[4-[2-(3-cyano-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-6-yl)-2-oxoethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-12(24)21-16-4-2-13(3-5-16)8-18(25)23-7-6-17-15(11-23)9-14(10-20)19(26)22-17/h2-5,9H,6-8,11H2,1H3,(H,21,24)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKIZBIZJSUQMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B2398627.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2398629.png)


![1-allyl-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2398638.png)
![6-methoxy-1-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B2398640.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2398643.png)
![8,13,14-trimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B2398644.png)
![2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2398646.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2398648.png)

